molecular formula C18H22ClN5O2S B4382963 N~4~-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4382963
M. Wt: 407.9 g/mol
InChI Key: PLBRNAFSWCIMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a chlorobenzyl group, multiple pyrazole rings, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step reactions. The process begins with the preparation of the pyrazole rings through cyclization reactions. The chlorobenzyl group is introduced via electrophilic aromatic substitution, and the sulfonamide group is added through sulfonation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Solvent recovery and recycling, as well as waste management, are also important considerations in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the pyrazole rings or the chlorobenzyl group .

Scientific Research Applications

N~4~-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N4-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
  • 1-(4-chlorobenzyl)piperazine
  • N,N-bis(4-chlorobenzyl)-1H-1,2,3,4-tetraazol-5-amine

Uniqueness

N~4~-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its dual pyrazole rings and sulfonamide group make it particularly versatile for various applications, setting it apart from other similar compounds .

Properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-1-ethyl-5-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O2S/c1-5-23-13(3)17(10-20-23)27(25,26)22-18-12(2)21-24(14(18)4)11-15-6-8-16(19)9-7-15/h6-10,22H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBRNAFSWCIMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)NC2=C(N(N=C2C)CC3=CC=C(C=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

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